molecular formula C7H8N2O B1305233 Hydroxybenzamidine CAS No. 45744-18-1

Hydroxybenzamidine

Cat. No.: B1305233
CAS No.: 45744-18-1
M. Wt: 136.15 g/mol
InChI Key: IYELGEUXPAPULN-UHFFFAOYSA-N
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Description

Hydroxybenzamidine is an organic compound with the chemical formula C7H8N2O. It is a white crystalline solid, soluble in water and alcohol. This compound is often used in biochemical research and is known for its role as a buffer reagent for protein separation and purification .

Safety and Hazards

4-Hydroxybenzamidine hydrochloride is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin irritation, serious eye irritation, and respiratory irritation . Safety measures include washing thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and avoiding breathing dust/fume/gas/mist/vapors/spray .

Chemical Reactions Analysis

Hydroxybenzamidine undergoes several types of chemical reactions, including:

Mechanism of Action

Hydroxybenzamidine exerts its effects primarily by inhibiting serine proteases. It binds to the active site of these enzymes, preventing them from catalyzing the hydrolysis of peptide bonds . This inhibition is crucial in studying enzyme functions and developing enzyme inhibitors for therapeutic purposes.

Comparison with Similar Compounds

Hydroxybenzamidine is similar to other benzamidine derivatives, such as:

This compound stands out due to its specific inhibitory effects on serine proteases and its versatility in various scientific applications.

Properties

IUPAC Name

2-hydroxybenzenecarboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O/c8-7(9)5-3-1-2-4-6(5)10/h1-4,10H,(H3,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYELGEUXPAPULN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=N)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70420897
Record name 2-Hydroxybenzenecarboximidamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70420897
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

45744-18-1
Record name 2-Hydroxybenzenecarboximidamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70420897
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Hydroxybenzamidine
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Hydroxybenzamidine
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Hydroxybenzamidine

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